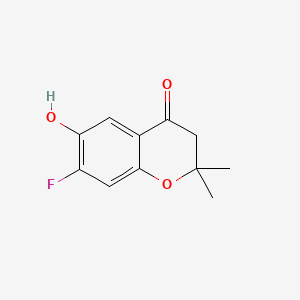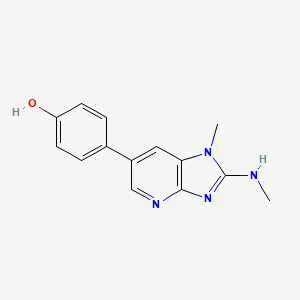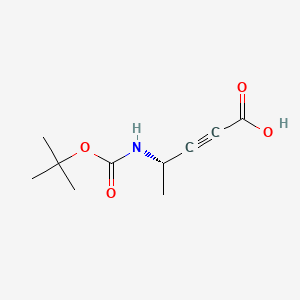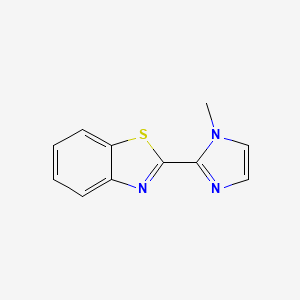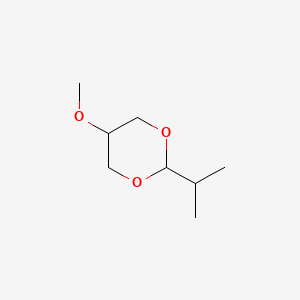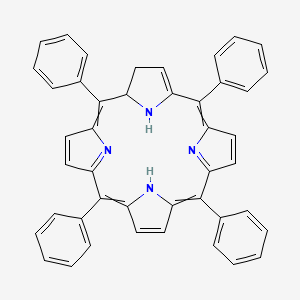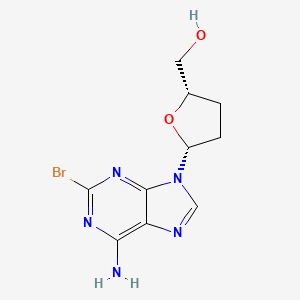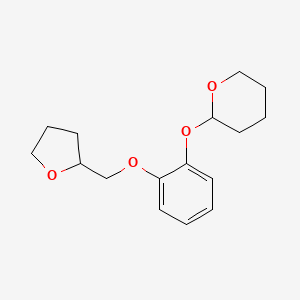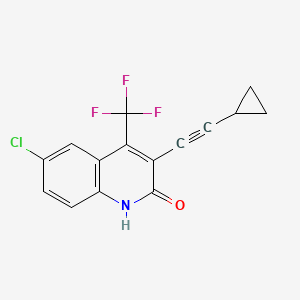
6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group, a cyclopropylethynyl group, and a trifluoromethyl group attached to a quinolin-2(1H)-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Addition of the Cyclopropylethynyl Group: The cyclopropylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
6-Chloro-3-(cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one can be compared with other similar compounds, such as:
6-Chloro-4-(trifluoromethyl)quinolin-2(1H)-one: Lacks the cyclopropylethynyl group, which may result in different chemical and biological properties.
3-(Cyclopropylethynyl)-4-(trifluoromethyl)quinolin-2(1H)-one: Lacks the chloro group, which may affect its reactivity and interactions.
6-Chloro-3-(cyclopropylethynyl)quinolin-2(1H)-one: Lacks the trifluoromethyl group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H9ClF3NO |
|---|---|
分子量 |
311.68 g/mol |
IUPAC 名称 |
6-chloro-3-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H9ClF3NO/c16-9-4-6-12-11(7-9)13(15(17,18)19)10(14(21)20-12)5-3-8-1-2-8/h4,6-8H,1-2H2,(H,20,21) |
InChI 键 |
RHDOHRGBECVZAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C#CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


